1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1375996-89-6
VCID: VC2872228
InChI: InChI=1S/C11H14N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H3,12,13);1H
SMILES: C1CC(C2=CC=CC=C2C1)C(=N)N.Cl
Molecular Formula: C11H15ClN2
Molecular Weight: 210.7 g/mol

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride

CAS No.: 1375996-89-6

Cat. No.: VC2872228

Molecular Formula: C11H15ClN2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride - 1375996-89-6

Specification

CAS No. 1375996-89-6
Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
IUPAC Name 1,2,3,4-tetrahydronaphthalene-1-carboximidamide;hydrochloride
Standard InChI InChI=1S/C11H14N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H3,12,13);1H
Standard InChI Key GRWJGHPPVNBLJL-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2C1)C(=N)N.Cl
Canonical SMILES C1CC(C2=CC=CC=C2C1)C(=N)N.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring with a carboximidamide (-C(=NH)NH₂) substituent at position 1. The compound exists as the hydrochloride salt, which enhances its stability and solubility in polar solvents.

The molecular formula of the compound is C₁₁H₁₄N₂·HCl, with the free base having the formula C₁₁H₁₄N₂ . The structural representation can be expressed using the SMILES notation: C1CC(C2=CC=CC=C2C1)C(=N)N . The InChI representation is: InChI=1S/C11H14N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13) .

Physical and Chemical Properties

The physical and chemical properties of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride are essential for understanding its behavior in various applications. Based on the available data and properties of related compounds, the following table summarizes the key properties:

PropertyValue
Molecular Weight210.70 g/mol (including HCl)
Physical StateSolid
SolubilitySoluble in polar solvents including water, methanol, and ethanol
Melting PointNot specified in available literature
LogPEstimated to be moderately lipophilic
pKaExpected to be weakly basic due to the amidine group

The compound's predicted collision cross section data provides valuable information for analytical applications such as ion mobility spectrometry:

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.12297137.8
[M+Na]⁺197.10491148.7
[M+NH₄]⁺192.14951147.4
[M+K]⁺213.07885142.0
[M-H]⁻173.10841141.9
[M+Na-2H]⁻195.09036144.1
[M]⁺174.11514140.3
[M]⁻174.11624140.3

These collision cross section values are useful for identification and characterization of the compound using ion mobility mass spectrometry .

Synthesis Methods

Related Synthetic Approaches

For related compounds such as N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide hydrochloride, which is a functionalized derivative, synthesis has been documented in the context of developing novel 2-imidazole derivatives with α1A adrenoceptor partial agonist activity . This suggests that the base compound 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride may serve as an important intermediate in the synthesis of more complex bioactive molecules.

Chemical Reactivity and Mechanisms

Functional Group Reactivity

The carboximidamide group (-C(=NH)NH₂) in 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride presents several reactive sites for chemical transformations. The reactivity of this functional group is dominated by its nucleophilic character and its ability to participate in hydrogen bonding.

Key reactions that this compound might undergo include:

  • Cyclization reactions to form heterocyclic compounds

  • Condensation reactions with carbonyl compounds

  • N-substitution reactions at the primary amine position

  • Hydrolysis to form the corresponding carboxylic acid under acidic conditions

Cyclization to Heterocycles

Of particular interest is the potential for 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride to serve as a precursor in the synthesis of nitrogen-containing heterocycles. For example, its derivative N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide hydrochloride has been utilized as an intermediate in the synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole, a compound with notable α1A adrenoceptor partial agonist activity .

Analytical Characterization

Spectroscopic Analysis

While specific spectroscopic data for 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is limited in the provided search results, the compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be valuable for confirming the structure, with characteristic signals for the tetrahydronaphthalene ring system and the carboximidamide group.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C=N stretching (1640-1690 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹).

  • Mass Spectrometry: The predicted m/z values for various adducts are documented and can be used for identification purposes .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity assessment and quantitative analysis of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride.

Ion Mobility Spectrometry

The availability of predicted collision cross section (CCS) data for multiple ion forms of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide suggests its compatibility with ion mobility spectrometry, a technique that separates ions based on their size, shape, and charge . This data enables more confident identification of the compound in complex mixtures and biological samples.

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